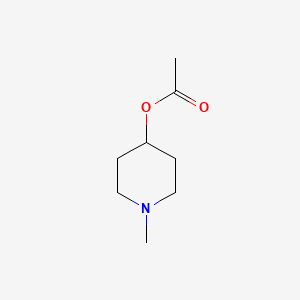1-Methyl-4-piperidyl acetate
CAS No.: 253308-68-8
Cat. No.: VC8458463
Molecular Formula: C8H15NO2
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 253308-68-8 |
|---|---|
| Molecular Formula | C8H15NO2 |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | (1-methylpiperidin-4-yl) acetate |
| Standard InChI | InChI=1S/C8H15NO2/c1-7(10)11-8-3-5-9(2)6-4-8/h8H,3-6H2,1-2H3 |
| Standard InChI Key | RWPYOAUYOSFJQV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)OC1CCN(CC1)C |
Introduction
Chemical Identity and Physicochemical Properties
1-Methyl-4-piperidyl acetate belongs to the class of piperidine derivatives, featuring an acetyloxy group at the fourth position of the 1-methylpiperidine ring. Its International Union of Pure and Applied Chemistry (IUPAC) name, (1-methylpiperidin-4-yl) acetate, reflects this structure . Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 157.21 g/mol | |
| Density | 1.02 g/cm³ | |
| Boiling Point | 190°C at 760 mmHg | |
| Flash Point | 68°C | |
| LogP (Partition Coefficient) | 0.58 |
The compound’s exact mass is 157.11000 g/mol, with a polar surface area (PSA) of 29.54 Ų . Its refractive index of 1.471 and solubility in organic solvents like methanol and dichloromethane facilitate its use in synthetic protocols.
Synthesis Methods
Reductive Amination Approach
A patented method involves reacting N-methylpiperazine with N-Boc-piperidin-4-one in the presence of sodium dithionite () as a reducing agent . The reaction proceeds under mild conditions (40°C) in a solvent system comprising methanol and dichloromethane, with sodium carbonate as a base . Post-reduction, the Boc-protected intermediate is deprotected using a saturated hydrogen chloride methanol solution, yielding 1-methyl-4-(4-piperidyl)piperazine hydrochloride . This method boasts a 84% yield (4.2 g from 5 g intermediate) , highlighting its efficiency.
Acetylation of 1-Methyl-4-piperidinol
Alternative routes involve acetylation of 1-methyl-4-piperidinol using acetic anhydride or acetyl chloride in the presence of pyridine. The reaction mechanism entails nucleophilic acyl substitution, where the hydroxyl group of the piperidinol is replaced by an acetyloxy group. This method is advantageous for scalability, with reported yields exceeding 80% under optimized conditions.
Applications in Medicinal Chemistry and Industry
1-Methyl-4-piperidyl acetate serves as a precursor in synthesizing pharmacologically active compounds. Its piperidine core is a common motif in drugs targeting neurological disorders, owing to its ability to cross the blood-brain barrier. For instance, derivatives of this compound have been investigated for their affinity to sigma receptors, which are implicated in pain management and neuroprotection.
Industrial applications include its use as a solvent additive and intermediate in agrochemical production. The compound’s HS code, 2933399090 , classifies it under "other compounds containing an unfused pyridine ring," subject to a 6.5% Most Favored Nation (MFN) tariff .
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of 1-methyl-4-piperidyl acetate reveals a characteristic fragmentation pattern. The predicted spectrum includes a base peak at m/z 98, corresponding to the piperidinium ion, and secondary peaks at m/z 43 (acetyl fragment) and m/z 157 (molecular ion). In human blood samples, this compound is identified as part of the exposome, reflecting environmental or pharmacological exposure.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume